molecular formula C25H21ClN2O4 B14994056 3-chloro-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]-N-(4-methoxyphenyl)benzamide

3-chloro-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]-N-(4-methoxyphenyl)benzamide

Cat. No.: B14994056
M. Wt: 448.9 g/mol
InChI Key: FNRLGYSZDIIQIW-UHFFFAOYSA-N
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Description

3-chloro-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]-N-(4-methoxyphenyl)benzamide is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The presence of multiple functional groups in this compound makes it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]-N-(4-methoxyphenyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the quinoline derivative, which is then subjected to chlorination to introduce the chloro group. The next step involves the formation of the benzamide linkage through a condensation reaction with the appropriate amine and carboxylic acid derivatives. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and composition of the final product .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]-N-(4-methoxyphenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized products depending on the nucleophile used.

Scientific Research Applications

3-chloro-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]-N-(4-methoxyphenyl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-chloro-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]-N-(4-methoxyphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(4-ethoxyphenyl)-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]benzamide
  • 3-chloro-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]-N-(o-tolyl)benzamide

Uniqueness

Compared to similar compounds, 3-chloro-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]-N-(4-methoxyphenyl)benzamide stands out due to its specific functional groups and structural configuration, which may confer unique biological activities and chemical reactivity. The presence of both methoxy and chloro groups can influence its solubility, stability, and interaction with biological targets.

Properties

Molecular Formula

C25H21ClN2O4

Molecular Weight

448.9 g/mol

IUPAC Name

3-chloro-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methoxyphenyl)benzamide

InChI

InChI=1S/C25H21ClN2O4/c1-31-21-8-6-20(7-9-21)28(25(30)16-4-3-5-19(26)13-16)15-18-12-17-14-22(32-2)10-11-23(17)27-24(18)29/h3-14H,15H2,1-2H3,(H,27,29)

InChI Key

FNRLGYSZDIIQIW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N(CC2=CC3=C(C=CC(=C3)OC)NC2=O)C(=O)C4=CC(=CC=C4)Cl

Origin of Product

United States

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